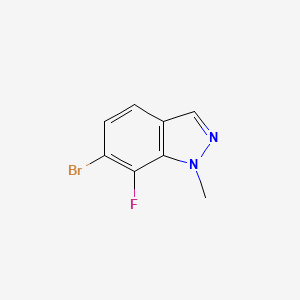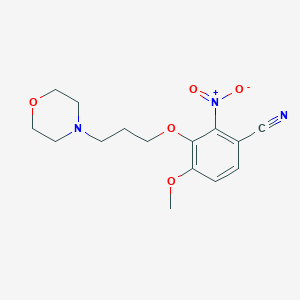
Stannous palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannous palmitate, also known as tin(II) palmitate or stannous hexadecanoate, is a chemical compound with the formula C32H62O4Sn. It is a tin-based organometallic compound where tin is in the +2 oxidation state. This compound is commonly used in various industrial and scientific applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Stannous palmitate can be synthesized through the reaction of stannous chloride (SnCl2) with palmitic acid (C16H32O2). The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:
SnCl2+2C16H32O2→Sn(C16H31O2)2+2HCl
Industrial Production Methods
Industrial production of this compound often involves the same reaction but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction conditions are optimized to ensure maximum yield and efficiency.
化学反应分析
Types of Reactions
Stannous palmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to stannic palmitate (tin(IV) palmitate) in the presence of strong oxidizing agents.
Reduction: It can act as a reducing agent, reducing other compounds while itself being oxidized to stannic compounds.
Substitution: It can participate in substitution reactions where the palmitate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.
Major Products Formed
Oxidation: Stannic palmitate (Sn(C16H31O2)4).
Reduction: Tin metal (Sn) or stannous oxide (SnO).
Substitution: New organometallic compounds with different ligands.
科学研究应用
Stannous palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, plastics, and other materials.
作用机制
The mechanism of action of stannous palmitate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
相似化合物的比较
Similar Compounds
Stannous stearate (tin(II) stearate): Similar in structure but with stearic acid instead of palmitic acid.
Stannous oleate (tin(II) oleate): Contains oleic acid as the ligand.
Stannous acetate (tin(II) acetate): Uses acetic acid as the ligand.
Uniqueness
Stannous palmitate is unique due to its specific fatty acid ligand, which imparts distinct physical and chemical properties. Its long hydrocarbon chain provides hydrophobic characteristics, making it suitable for applications in non-polar environments.
属性
分子式 |
C16H32O2Sn |
|---|---|
分子量 |
375.1 g/mol |
InChI |
InChI=1S/C16H32O2.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |
InChI 键 |
QZLKVQRFTHKQKP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)O.[Sn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate](/img/structure/B12339693.png)
![1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12339696.png)

![Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-](/img/structure/B12339716.png)
